molecular formula C25H24N4O4S2 B15032716 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032716
M. Wt: 508.6 g/mol
InChI Key: VDIGEUWYHBPUPN-JMIUGGIZSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 1,3-benzodioxole substituent linked via a methylamino group and an isobutyl-functionalized thiazolidinone ring in a Z-configuration. The Z-configuration of the methylidene bridge is critical for maintaining planar geometry, optimizing π-π stacking interactions in molecular recognition .

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-14(2)12-29-24(31)20(35-25(29)34)10-17-21(27-22-15(3)5-4-8-28(22)23(17)30)26-11-16-6-7-18-19(9-16)33-13-32-18/h4-10,14,26H,11-13H2,1-3H3/b20-10-

InChI Key

VDIGEUWYHBPUPN-JMIUGGIZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Biological Activity

The compound 2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activities, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Benzodioxole moiety : Known for its biological activity.
  • Thiazolidinone ring : Associated with various pharmacological effects.

The molecular formula is C24H22N4O5SC_{24}H_{22}N_4O_5S, with a molecular weight of approximately 510.6 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • In vitro studies have shown that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .
  • Antioxidant Properties :
    • The presence of the benzodioxole structure is linked to antioxidant activity, which may help in mitigating oxidative stress in biological systems .
  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may inhibit key enzymes involved in disease processes, such as cholinesterases, which are relevant in neurodegenerative diseases. For instance, related compounds have shown selective inhibition against butyrylcholinesterase .

The mechanisms through which this compound exerts its biological effects include:

  • Modulation of Enzyme Activity : It is hypothesized that the thiazolidinone moiety interacts with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Interaction with Cellular Pathways : The benzodioxole component may influence signaling pathways related to inflammation and cell survival, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Identified significant antimicrobial activity against E. coli and S. aureus with MIC values lower than conventional drugs .
Grover et al. (2014)Reported enzyme inhibitory activities similar to acetylcholinesterase inhibitors .
Mary et al. (2015)Demonstrated antioxidant properties through DPPH radical scavenging assays .

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidinone Core

  • Nucleophilic Substitution : The pyrimidinone ring’s carbonyl and amino groups are susceptible to nucleophilic attack. For example, the C4-oxo group may undergo substitution with amines or alcohols under acidic or basic conditions.

  • Electrophilic Aromatic Substitution : The aromatic pyrido ring can participate in halogenation or nitration at electron-rich positions.

Thiazolidinone Moiety

  • Ring-Opening Reactions : The thiazolidinone’s sulfur and nitrogen atoms enable ring cleavage under alkaline conditions, forming thiol or amide intermediates .

  • Oxidation/Reduction : The thiocarbonyl (C=S) group may oxidize to sulfoxide or sulfone derivatives, while the exocyclic double bond (Z-configuration) can undergo hydrogenation.

Benzodioxole Substituent

  • Oxidative Degradation : The methylenedioxy group (benzodioxole) is prone to oxidative cleavage, yielding catechol derivatives under strong oxidizing agents .

Characteristic Chemical Reactions

Reaction Type Conditions Outcome Reference
Nucleophilic Substitution K₂CO₃, DMF, 80°CReplacement of the benzodioxol-5-ylmethyl amino group with other nucleophiles
Cyclocondensation Acetic anhydride, refluxFormation of fused heterocycles via intramolecular cyclization
Oxidation H₂O₂, AcOHConversion of thiocarbonyl (C=S) to sulfoxide (C-SO)
Hydrogenation H₂, Pd/C, ethanolReduction of the exocyclic double bond to a single bond (Z → E isomerism)
Alkylation Alkyl halides, NaH, THFAlkylation at the pyrimidinone nitrogen or thiazolidinone sulfur

Mechanistic Insights

  • Thiazolidinone Reactivity : The thioxo group (C=S) acts as a soft nucleophile, facilitating metal coordination or Michael addition reactions. Its conjugation with the pyrimidinone ring enhances stabilization of transition states during substitutions .

  • Steric Effects : The isobutyl substituent on the thiazolidinone imposes steric hindrance, directing regioselectivity in reactions such as electrophilic aromatic substitution.

Limitations and Challenges

  • Stereochemical Complexity : The Z-configuration of the exocyclic double bond requires precise control during synthesis to avoid isomerization.

  • Solubility Issues : The hydrophobic benzodioxole and isobutyl groups limit aqueous solubility, necessitating polar aprotic solvents for reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, as evidenced by the following comparisons:

Compound Key Substituents Structural Features Potential Implications
Target Compound 1,3-Benzodioxol-5-ylmethylamino, 3-isobutyl-thiazolidinone Z-configuration, fused pyrido-pyrimidinone Enhanced metabolic stability due to benzodioxole; steric hindrance from isobutyl group
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-... Imidazole-propylamino, phenylethyl-thiazolidinone Flexible imidazole-propyl chain; bulky phenylethyl Increased hydrophilicity (imidazole) vs. lipophilicity (phenylethyl)
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-... Benzyl(methyl)amino, butyl-thiazolidinone N-benzyl vs. benzodioxole; linear butyl chain Altered electronic profile (benzyl vs. benzodioxole); reduced steric bulk compared to isobutyl
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl... (10a) Phenyl-thiazolidinone, pyrazolo-pyrimidine core Pyrazolo-pyrimidine instead of pyrido-pyrimidinone Different π-conjugation; phenyl group may limit solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s complexity requires multi-step synthesis, often involving condensation reactions and heterocyclic ring formation. For example, analogous pyrimidine derivatives are synthesized via refluxing amines with carbonyl-containing reagents in methanol or ethanol, followed by crystallization from ethanol-DMF mixtures . Reaction time (e.g., 6–8 hours for cyclization), solvent polarity, and catalysts (e.g., acid catalysts like TsOH) significantly affect yield. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers verify the stereochemical configuration (Z/E) of the thiazolidinone methylidene moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish Z/E isomers. For example, NOE correlations between the thiazolidinone methylidene proton and adjacent groups (e.g., isobutyl substituents) confirm spatial proximity, supporting the Z-configuration . X-ray crystallography is definitive but requires high-purity crystals .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign aromatic protons (6.5–8.5 ppm) and methyl groups (e.g., 9-methyl at ~2.5 ppm). HSQC and HMBC correlations resolve overlapping signals in the pyrido-pyrimidinone core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing stability of the benzodioxole and thiazolidinone moieties .

Advanced Research Questions

Q. How can computational modeling predict reactivity or degradation pathways of this compound under varying pH/temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations simulate electron density distribution to identify reactive sites (e.g., electrophilic methylidene carbon). Molecular dynamics (MD) simulations model stability in aqueous vs. organic solvents. For example, ICReDD’s quantum chemical reaction path searches predict hydrolysis susceptibility of the thioxo group at high pH .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting antimicrobial efficacy reports)?

  • Methodological Answer :

  • Experimental Design : Use standardized assays (e.g., MIC for antimicrobial activity) with controls for solvent interference (e.g., DMSO).
  • Data Analysis : Apply multivariate statistical models to isolate confounding variables (e.g., bacterial strain variability). For instance, analogs like thiadiazolo-pyrimidinones show strain-specific activity due to membrane permeability differences .
  • Mechanistic Studies : Fluorescence microscopy or flow cytometry can correlate cellular uptake with efficacy .

Q. How do structural modifications (e.g., substituent variations on the benzodioxole ring) impact bioactivity and pharmacokinetics?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. For example, methoxy groups on benzodioxole analogs enhance metabolic stability in hepatic microsome assays .
  • ADME Profiling : Use in vitro models (Caco-2 for permeability, cytochrome P450 inhibition assays) to prioritize candidates. Lipophilicity (logP) adjustments via isobutyl chain substitution improve blood-brain barrier penetration .

Q. What methodologies optimize the compound’s solubility without compromising its heterocyclic core stability?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium salts to improve aqueous solubility.
  • Co-crystallization : Use co-formers like succinic acid to stabilize the lattice structure .
  • Nanoformulation : Encapsulate in PEGylated liposomes, monitoring particle size (DLS) and zeta potential for colloidal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions). For example, residual solvent (e.g., DMF) lowers observed melting points .
  • Interlaboratory Validation : Collaborate to standardize DSC parameters (heating rate, sample encapsulation) .
  • Advanced Characterization : Use XRPD to distinguish polymorphic forms, which may explain melting point variations .

Experimental Design Challenges

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s anticancer potential?

  • Methodological Answer :

  • In Vitro : Use NCI-60 cell lines for broad screening, followed by apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
  • In Vivo : Xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing. Monitor toxicity via histopathology and serum biomarkers (ALT/AST) .

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